molecular formula C21H34O3 B13434040 (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one

(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one

Cat. No.: B13434040
M. Wt: 334.5 g/mol
InChI Key: HHUZGDMRRLQZIQ-JFBAWDOZSA-N
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Preparation Methods

The synthesis of (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one involves several steps. One common method starts with the degradation of phytosterol to obtain dideanol, which is then subjected to a series of reactions including ketal protection, alcohol protection, Grignard reaction, allylic oxidation, ketal removal, Pinnick oxidation, and hydrogenation . These reactions are carried out under mild conditions, making the process suitable for industrial production.

Chemical Reactions Analysis

(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one undergoes various types of chemical reactions:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets and pathways. As a neurosteroid, it modulates the activity of neurotransmitter receptors in the brain, such as the gamma-aminobutyric acid (GABA) receptors. This modulation can enhance or inhibit the effects of neurotransmitters, leading to changes in neuronal activity and behavior .

Comparison with Similar Compounds

(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific hydroxyl group arrangement and its potent neurosteroid effects, which make it a valuable compound for research and therapeutic purposes.

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(3R,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1

InChI Key

HHUZGDMRRLQZIQ-JFBAWDOZSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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